N-methyl-3-phenylpropanamide

Asymmetric Synthesis Organolithium Chemistry Enantioselective Catalysis

For synthetic routes requiring high enantiomeric purity, procuring the N-methyl analog is critical. Substituting with N-ethyl or N-isopropyl analogs leads to a complete loss of chiral induction. This compound is validated for enantioselective C-H functionalization: - Proven lithiation with (-)-sparteine achieves up to 82% ee, while N-isopropyl analogs fail entirely. - A key scaffold for pharmaceutical intermediates like fluoxetine, tomoxetine, and nisoxetine. - Defined LogP of 2.2 supports hit-to-lead optimization for improved solubility and reduced non-specific binding.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 940-43-2
Cat. No. B1352810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-phenylpropanamide
CAS940-43-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCNC(=O)CCC1=CC=CC=C1
InChIInChI=1S/C10H13NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
InChIKeyRWGJVMFILBWTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-phenylpropanamide Identity, Properties & Supply


N-Methyl-3-phenylpropanamide (CAS 940-43-2), also known as N-methylbenzenepropanamide, is a secondary aryl amide (C₁₀H₁₃NO, MW 163.22 g/mol) [1]. It belongs to the broader class of β-aryl carboxamides, a scaffold widely utilized as both a synthetic intermediate and a directing group in C–H functionalization chemistry. The compound is commercially available from multiple chemical suppliers in purities of 95–98% and is primarily employed as a building block for more complex molecules, including precursors to bioactive compounds [2].

Why the N-Methyl Group Is Critical


Substituting N-methyl-3-phenylpropanamide with a closely related N-alkyl analog (e.g., N-ethyl or N-isopropyl) is not a functionally neutral decision for procurement. The N-methyl substituent is not merely a placeholder; it is a decisive structural feature that governs the compound's ability to participate in specific directed C–H functionalization and asymmetric synthesis sequences. As demonstrated mechanistically, the steric profile of the N-alkyl group dictates whether the molecule can form productive chiral complexes with ligands such as (-)-sparteine, thereby enabling or completely disabling enantioselective transformations [1]. This functional dichotomy means that a substitution based solely on nominal structural similarity will lead to a loss of synthetic utility, directly impacting downstream product yield and enantiomeric purity.

Quantitative Evidence vs. N-Alkyl Analogs


Enantioselectivity in Asymmetric Lithiation

In a direct head-to-head study, the β-lithiated N-methyl-3-phenylpropanamide forms a complex with (-)-sparteine and reacts with electrophiles to give highly enantioenriched products. In stark contrast, the analogous N-isopropyl-3-phenylpropanamide does not form this complex and provides the product as a racemate under identical conditions. This directly demonstrates the superior synthetic value of the N-methyl compound for generating chiral molecules [1].

Asymmetric Synthesis Organolithium Chemistry Enantioselective Catalysis

Structural Basis: Sparteine Complexation

The enantioselectivity difference between N-methyl and N-isopropyl analogs is explained by their distinct structural behavior. The N-methyl compound's lithiated intermediate forms a stable, well-defined complex with the chiral ligand (-)-sparteine, as clearly observed by multinuclear NMR spectroscopy. The steric bulk of the N-isopropyl group, however, prevents this complexation entirely, a finding supported by ¹³C and ⁶Li NMR studies [1]. This provides a mechanistic rationale for why generic substitution is not possible.

Mechanistic Chemistry NMR Spectroscopy Structure-Activity Relationship

Lipophilicity Control: LogP Comparison

Physicochemical properties are critical for medicinal chemistry applications. The N-methyl compound possesses a specific logP that dictates its suitability as a fragment or intermediate. A comparison with the next immediate homolog, N-ethyl-3-phenylpropanamide, reveals a quantifiable difference in lipophilicity, which influences passive membrane permeability, solubility, and protein binding in biological systems [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Procurement Purity Benchmarks: Ensuring Reproducible Research Results

For sensitive synthetic applications like the enantioselective lithiation described, high chemical purity is essential to avoid side reactions and ensure reproducible yields and enantioselectivities. Commercially available N-methyl-3-phenylpropanamide is routinely supplied at purities of 97% or 98%, a specification demonstrated by major suppliers. While some analogs may be available at similar purity levels, the documented analytical consistency of this specific compound provides purchasers with a quantifiable quality benchmark .

Quality Control Chemical Procurement Reproducibility

Validated Application Scenarios


Chiral Building Block for Enantioenriched Synthesis

Procurement for a synthetic route requiring high enantiomeric purity is the most strongly validated scenario for choosing N-methyl-3-phenylpropanamide. The direct evidence shows that its lithiation in the presence of (-)-sparteine provides products with up to 82% ee, whereas the N-isopropyl analog fails entirely. This method has been specifically applied to synthesize enantioenriched amides, acids, and lactones, making the compound a proven chiral building block [1].

Medicinal Chemistry with Controlled Lipophilicity

In structure-activity relationship (SAR) optimization campaigns, the N-methyl analog's LogP of 2.2 distinguishes it from the more lipophilic N-ethyl analog. Researchers targeting a specific pharmacokinetic profile, such as lowering LogP to improve solubility or reduce nonspecific binding, should prioritize this compound for hit-to-lead or lead optimization studies [1][2].

Precursor to High-Value Pharmaceutical Intermediates

The N-methyl substituent is conserved in key intermediates for pharmaceuticals like fluoxetine, tomoxetine, and nisoxetine. Although the direct precursor requires oxidation to the β-hydroxy derivative, the core N-methyl-3-phenylpropanamide scaffold is the structural starting point for these high-value intermediates. Procuring this building block supports research programs developing novel selective serotonin/norepinephrine reuptake inhibitors (SSRIs/SNRIs) or related CNS agents [3].

Mechanistic Studies of Organolithium Reactivity

For physical organic and mechanistic chemistry labs, N-methyl-3-phenylpropanamide is a uniquely characterized substrate. Its lithiated intermediate's complexation behavior with (-)-sparteine has been studied in detail by multinuclear NMR, providing a well-understood model system for studying asymmetric induction mechanisms, configurational stability of carbanions, and dynamic thermodynamic resolution. Its proven ability to form observable chiral complexes makes it superior to unstudied or non-complexing analogs for this research purpose [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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